t-Boc-Aminooxy-PEG3-S-Ac
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Overview
Description
S-(2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl) ethanethioate: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple ether and amide linkages, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl) ethanethioate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include various alkylating agents, protecting groups, and catalysts to facilitate the formation of the desired linkages .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: S-(2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: In chemistry, S-(2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl) ethanethioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and molecular biology experiments .
Medicine: In medicine, S-(2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl) ethanethioate is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug delivery agent or a therapeutic agent in the treatment of certain diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of S-(2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl) ethanethioate involves its interaction with specific molecular targets. The compound’s multiple ether and amide linkages allow it to form stable complexes with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
- 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl glycine
- 2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaoctadecan-18-oic acid
Uniqueness: S-(2,2-Dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl) ethanethioate stands out due to its specific combination of ether and amide linkages, which confer unique chemical properties. These properties make it particularly useful in applications requiring stability and reactivity under various conditions .
Properties
Molecular Formula |
C15H29NO7S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C15H29NO7S/c1-13(17)24-12-11-21-8-7-19-5-6-20-9-10-22-16-14(18)23-15(2,3)4/h5-12H2,1-4H3,(H,16,18) |
InChI Key |
KINHJWISTPYJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCONC(=O)OC(C)(C)C |
Origin of Product |
United States |
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